N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE
Overview
Description
N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Scientific Research Applications
N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE typically involves the reaction of 2-ethylphenylamine with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reagent addition.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: N-(2-ETHYLPHENYL)-3-AMINOBENZENESULFONAMIDE.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(2-CARBOXYLPHENYL)-3-NITRO-BENZENESULFONAMIDE.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is primarily related to its ability to inhibit bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N-(2-CHLOROPHENYL)-3-NITRO-BENZENESULFONAMIDE: Contains a chlorine atom instead of an ethyl group.
N-(2-ETHYLPHENYL)-4-NITRO-BENZENESULFONAMIDE: Nitro group positioned differently on the benzene ring.
Uniqueness
N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is unique due to the specific positioning of the ethyl and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can also affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-6-3-4-9-14(11)15-21(19,20)13-8-5-7-12(10-13)16(17)18/h3-10,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDBVGLZYIQMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387303 | |
Record name | N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-01-9 | |
Record name | N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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